Cas no 176526-08-2 (methyl 2-(piperidin-4-yl)benzoate)

Methyl 2-(piperidin-4-yl)benzoate is a versatile intermediate in organic synthesis, particularly valued for its piperidine and benzoate functional groups. The compound serves as a key building block in pharmaceutical and agrochemical research, enabling the development of bioactive molecules. Its structural features, including the aromatic ester and the nitrogen-containing heterocycle, facilitate further derivatization, such as amidation, reduction, or alkylation. The piperidine moiety enhances solubility and bioavailability in drug design, while the methyl ester group offers synthetic flexibility. This compound is typically handled under controlled conditions due to its reactivity. High-purity grades are available for research applications, ensuring reproducibility in experimental outcomes.
methyl 2-(piperidin-4-yl)benzoate structure
176526-08-2 structure
Product Name:methyl 2-(piperidin-4-yl)benzoate
CAS No:176526-08-2
MF:C13H17NO2
MW:219.279583692551
CID:1085030
PubChem ID:18614360
Update Time:2025-06-09

methyl 2-(piperidin-4-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(piperidin-4-yl)benzoate hydrochloride
    • 2-(4-piperidinyl)Benzoic acid methyl ester
    • Methyl 2-(4-piperidinyl)benzoate hydrochloride (1:1)
    • methyl 2-(piperidin-4-yl)benzoate
    • SCHEMBL4431279
    • Benzoic acid, 2-(4-piperidinyl)-, methyl ester
    • 176526-08-2
    • EN300-1071099
    • BHA52608
    • FTYWVJRACDMVTQ-UHFFFAOYSA-N
    • DB-065157
    • DTXSID901248436
    • methyl 2-piperidin-4-ylbenzoate
    • Benzoicacid,2-(4-piperidinyl)-,methylester
    • Inchi: 1S/C13H17NO2/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
    • InChI Key: FTYWVJRACDMVTQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=CC=1C1CCNCC1)=O

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.3Ų

methyl 2-(piperidin-4-yl)benzoate Pricemore >>

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methyl 2-(piperidin-4-yl)benzoate Related Literature

Additional information on methyl 2-(piperidin-4-yl)benzoate

Methyl 2-(Piperidin-4-yl)Benzoate (CAS No. 176526-08-2)

Methyl 2-(Piperidin-4-yl)Benzoate is a chemical compound with the CAS registry number 176526-08-2. This compound is a derivative of benzoic acid, where the hydroxyl group is replaced by a methyl ester group, and the para position of the benzene ring is substituted with a piperidin-4-yl group. Piperidine, a six-membered saturated ring containing one nitrogen atom, is a common structural motif in organic chemistry, often used to modulate the properties of molecules in pharmaceuticals and agrochemicals.

The molecular formula of methyl 2-(piperidin-4-yl)benzoate is C13H17NO3, and its molecular weight is approximately 239.3 g/mol. The compound exists as a white crystalline solid under standard conditions. Its physical properties, such as melting point and solubility, are critical for its application in various chemical processes. Recent studies have highlighted the importance of understanding the thermodynamic stability of such compounds, particularly in the context of their use in pharmaceutical formulations.

The synthesis of methyl 2-(piperidin-4-yl)benzoate typically involves multi-step reactions, often starting from benzoic acid derivatives. The introduction of the piperidinyl group can be achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents used. Optimization of reaction conditions to improve yield and purity has been a focus of recent research efforts in organic synthesis.

In terms of applications, methyl 2-(piperidin-4-yl)benzoate has shown potential in the field of pharmacology. Piperidine-containing compounds are known for their ability to interact with various biological targets, including enzymes and receptors. Recent studies have explored the role of this compound as a potential lead molecule in drug discovery programs targeting neurological disorders and inflammation.

The bioavailability and pharmacokinetic properties of methyl 2-(piperidin-4-yl)benzoate are critical factors influencing its therapeutic potential. Researchers have employed advanced analytical techniques, such as liquid chromatography-mass spectrometry (LCMS), to study its absorption, distribution, metabolism, and excretion (ADME) profile. These studies provide valuable insights into optimizing drug delivery systems for enhanced efficacy and reduced toxicity.

From an environmental perspective, understanding the degradation pathways and ecological impact of methyl 2-(piperidin-4-yl)benzoate is essential for sustainable chemical practices. Recent investigations have focused on biodegradation studies under various environmental conditions to assess its eco-friendliness and compliance with regulatory standards.

In conclusion, methyl 2-(piperidin-4-yl)benzoate (CAS No. 176526-08-2) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development in pharmaceuticals, agrochemicals, and materials science. Continued exploration into its synthesis, characterization, and biological activity will undoubtedly contribute to its broader utilization in industrial and therapeutic settings.

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